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Compound of Interest

Compound Name: Dirozalkib

Cat. No.: B15579624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dirozalkib is a potent, next-generation, orally bioavailable small molecule inhibitor targeting

Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases. Aberrant fusion proteins

involving these kinases are key oncogenic drivers in various cancers, most notably in a subset

of non-small cell lung cancer (NSCLC). Dirozalkib has demonstrated significant activity against

wild-type ALK and various resistance mutations that can emerge during treatment with earlier-

generation inhibitors. This technical guide provides a comprehensive overview of Dirozalkib,

including its chemical identifiers, mechanism of action, in vitro potency, and relevant

experimental protocols.

Chemical Identifiers
For precise identification and database referencing, the SMILES (Simplified Molecular Input

Line Entry System) string and InChIKey (International Chemical Identifier Key) for Dirozalkib
are provided below.
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Identifier Value

SMILES

O=S(C1=C(NC2=NC(NC3=C4OCCOC4=C(C5C

CNCC5)C(C)=C3)=NC=C2Cl)C=CC=C1)

(C(C)C)=O

InChI Key ABKQZNVWMCRCGQ-UHFFFAOYSA-N

Mechanism of Action and Signaling Pathway
Dirozalkib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of ALK

and ROS1 kinases. In cancer cells harboring ALK or ROS1 fusion genes (e.g., EML4-ALK), the

resulting fusion protein is constitutively active, leading to the dysregulation of downstream

signaling pathways that promote cell proliferation, survival, and metastasis. Dirozalkib's

inhibition of the kinase activity of these fusion proteins blocks these oncogenic signals.

The primary signaling cascades downstream of ALK/ROS1 activation include:

RAS-MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.

PI3K/AKT Pathway: This cascade plays a central role in cell survival, growth, and

metabolism.

JAK/STAT Pathway: This pathway is involved in cell growth, survival, and immune

responses.

By inhibiting ALK/ROS1, Dirozalkib effectively downregulates these key pathways, leading to

cell cycle arrest and apoptosis in cancer cells dependent on ALK/ROS1 signaling.
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Dirozalkib inhibits ALK/ROS1, blocking downstream pro-survival pathways.

Quantitative Data
The in vitro potency of Dirozalkib has been evaluated in various biochemical and cell-based

assays. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15579624?utm_src=pdf-body-img
https://www.benchchem.com/product/b15579624?utm_src=pdf-body
https://www.benchchem.com/product/b15579624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target/Cell Line IC50 (nM) Assay Type

ALK (enzyme) 0.9 Biochemical Kinase Assay

Karpas-299 (ALK-positive cell

line)
0.71 Cell Proliferation Assay

NCI-H2228 (ALK-positive cell

line)
15.11 Cell Proliferation Assay

NCI-H3122 (ALK-positive cell

line)
130.4 Cell Proliferation Assay

Data sourced from MedchemExpress.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key assays used to characterize ALK inhibitors like

Dirozalkib.

Biochemical Kinase Assay (ALK)
Objective: To determine the direct inhibitory effect of Dirozalkib on the enzymatic activity of the

ALK kinase domain.

Materials:

Recombinant human ALK kinase domain

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

ATP solution

Peptide substrate (e.g., poly-Glu,Tyr)

Dirozalkib (dissolved in DMSO)

ADP-Glo™ Kinase Assay kit (Promega)
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384-well white plates

Procedure:

Prepare serial dilutions of Dirozalkib in the kinase buffer.

In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).

Add 2.5 µL of a solution containing the ALK enzyme in the kinase buffer.

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide

substrate in the kinase buffer. Final concentrations should be around the Km for ATP.

Incubate the plate at 37°C for 1-2 hours.

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of Dirozalkib on the proliferation and viability of cancer cells

harboring the EML4-ALK fusion.

Materials:

EML4-ALK positive NSCLC cell line (e.g., NCI-H3122, Karpas-299, NCI-H2228)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Dirozalkib (dissolved in DMSO)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®

Luminescent Cell Viability Assay kit (Promega)
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96-well clear or white-walled plates

Solubilization solution (for MTT assay)

Procedure (using CellTiter-Glo®):

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

Prepare serial dilutions of Dirozalkib in the complete medium.

Remove the existing medium from the wells and add 100 µL of the diluted inhibitor or

medium with DMSO (vehicle control).

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a

To cite this document: BenchChem. [Dirozalkib: A Technical Overview of a Next-Generation
ALK/ROS1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579624#dirozalkib-smiles-and-inchi-key]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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